molecular formula C17H14N2O2S B2697386 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 955848-10-9

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B2697386
CAS No.: 955848-10-9
M. Wt: 310.37
InChI Key: IXVMBCBDOWHDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a naphthalene moiety linked via an acetamido group.

Properties

IUPAC Name

2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMBCBDOWHDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides
  • Structure: Features a cyano group, methoxyphenyl, and arylamino substituents.
  • Synthesis : Prepared via reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in ethylene glycol .
  • Molecular Formula : C₂₁H₁₇ClN₄O₃S (MW: 440.90 g/mol).
  • Key Data : MS shows prominent peaks at m/z 440 (M⁺) and 267 (base peak). Elemental analysis aligns with calculated values (C: 57.21%, H: 3.89%, N: 12.71%) .
Piperazine/Piperidine-Substituted Derivatives (IIIb, IIIc, IIId, IIIe)
  • Examples :
    • IIIb : 4-Benzylpiperazinyl substituent.
    • IIIc : 4-(2-Fluorobenzyl)piperazinyl substituent.
    • IIId : 4-(4-Methoxyphenyl)piperazinyl substituent.
    • IIIe : Ethyl ester variant with 4-benzylpiperidinyl group.
  • Synthesis: Reflux in ethanol or dioxane (4–12 hours; yields: 65–80%) .
  • Physical Properties : Melting points range from 80–82°C (IIIe) to 234–236°C (IIId), reflecting substituent-dependent crystallinity .
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)thiophene-3-carboxylates
  • Structure: Contains a cyanoacrylamido group and ester functionality.
  • Synthesis: Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate with substituted benzaldehydes (5–6 hours; yields: 72–94%) .
  • Bioactivity : Demonstrates antioxidant and anti-inflammatory properties .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Notable Substituents
Target Compound C₁₉H₁₆N₂O₂S (inferred) N/A N/A Naphthalen-2-yl acetamido
5-Cyano-N-(4-methoxyphenyl) derivative C₂₁H₁₇ClN₄O₃S N/A N/A Cyano, methoxyphenyl, arylamino
IIIb C₂₃H₂₈N₄O₂S 200–202 80 4-Benzylpiperazinyl
IIIc C₂₃H₂₇FN₄O₂S 196–198 76 4-(2-Fluorobenzyl)piperazinyl
IIId C₂₃H₂₈N₄O₃S 234–236 70 4-(4-Methoxyphenyl)piperazinyl
Ethyl cyanoacrylate derivative C₁₈H₁₇N₃O₃S N/A 72–94 Cyano, substituted phenyl acrylamido

Key Observations :

  • Melting Points : Piperazine-substituted derivatives (e.g., IIId) exhibit higher melting points due to polar substituents enhancing crystallinity .
  • Yields: Knoevenagel condensations (72–94%) are more efficient than piperazine coupling (65–80%) .

Biological Activity

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide, also known as CAS No. 955848-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
CAS Number955848-10-9

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . This inhibition results in increased levels of acetylcholine, which is crucial for neurotransmission in the cholinergic pathway. The compound interacts with specific molecular targets, including enzymes and receptors, modulating various biochemical pathways.

Enzyme Inhibition

The compound inhibits acetylcholinesterase by binding to its active site, preventing substrate binding and catalytic activity. This action is significant in the context of neurodegenerative diseases where acetylcholine levels are critical.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-activity relationship (SAR) suggests that the naphthalene moiety contributes to the observed anticancer effects, enhancing interaction with cellular targets.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . In vitro studies demonstrate that it possesses activity against a range of pathogens, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action. Notably, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI highlighted that certain derivatives of thiophene compounds showed IC50 values below those of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .
  • Antimicrobial Evaluation : Research involving the evaluation of antimicrobial activity revealed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, suggesting strong bactericidal properties .
  • Enzyme Interaction Studies : Another study focused on the interaction between this compound and acetylcholinesterase, demonstrating its potential in treating conditions characterized by cholinergic dysfunctions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.